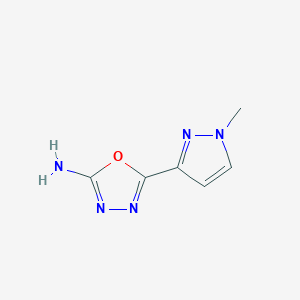

5-(1-メチル-1H-ピラゾール-3-イル)-1,3,4-オキサジアゾール-2-アミン

概要

説明

The compound “5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups, including a pyrazole ring and an oxadiazole ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Oxadiazole is a five-membered ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and oxadiazole rings. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and oxadiazole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole and oxadiazole rings could potentially undergo various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and oxadiazole rings could affect its solubility, stability, and reactivity .科学的研究の応用

他の化合物の合成

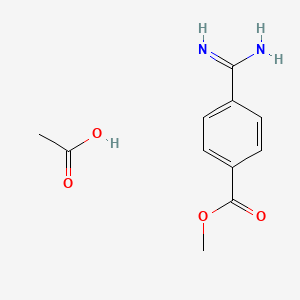

この化合物の合成には、ベンゾフェノンイミンを用いたブッフワルト・ハートウィッグアリールアミノ化と、高い位置選択性を有する求核性芳香族置換反応 が関与しています。このプロセスは、他の同様の化合物を合成するために用いることができます .

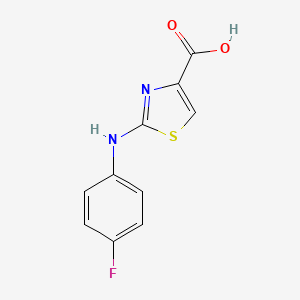

タンパク質キナーゼ阻害剤

この化合物は、ヒンジ領域に希少なシステインを持つ特定のキナーゼ(MPS1、MAPKAPK2およびp70S6Kβ/S6K2) について評価されています。これは、タンパク質キナーゼ阻害剤 の開発における潜在的な候補となります。

除草活性

「5-(1-メチル-1H-ピラゾール-3-イル)-1,3,4-オキサジアゾール-2-アミン」とは直接関係ありませんが、類似の構造を持つ化合物は、イヌビエに対して優れた阻害効果を示すことが確認されています 。これは、この化合物が除草剤としての可能性を秘めていることを示唆しています .

共有結合阻害剤

この化合物は、潜在的な不可逆阻害剤 として設計されています。これは、共有結合阻害剤 の開発における利用可能性を広げます。

作用機序

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been known to interact with a wide range of targets, including enzymes, receptors, and ion channels .

Mode of Action

It’s worth noting that pyrazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of physiological and pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

For instance, compounds with similar structures have been synthesized in a solvent-free environment, suggesting good solubility .

Result of Action

Pyrazole derivatives have been associated with a wide range of physiological and pharmacological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects . This suggests that the compound could have diverse effects at the molecular and cellular levels.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-3-2-4(10-11)5-8-9-6(7)12-5/h2-3H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNCBUKNTQAFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670536 | |

| Record name | 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204297-91-5 | |

| Record name | 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

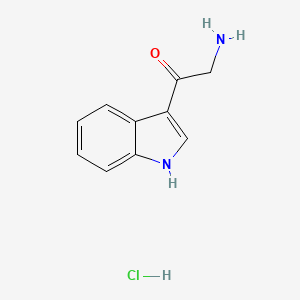

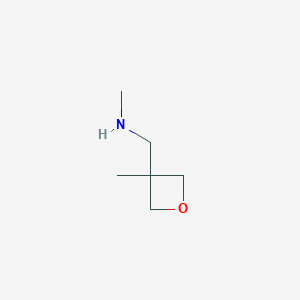

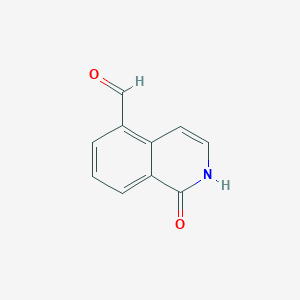

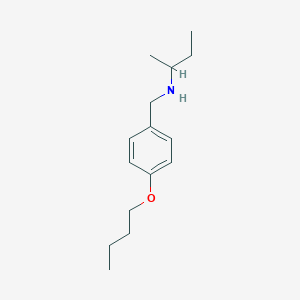

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1388365.png)

![N-[4-(Isopentyloxy)benzyl]-2-butanamine](/img/structure/B1388371.png)